5-Propyl-3,4-dihydro-2H-pyrrole

Description

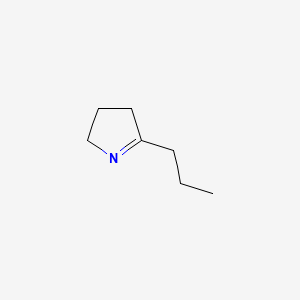

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGKMGNCBWZSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236178 | |

| Record name | 1-Pyrroline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-81-1 | |

| Record name | 3,4-Dihydro-5-propyl-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrroline, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrroline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Propyl 3,4 Dihydro 2h Pyrrole and Its Derivatives

De Novo Synthesis Approaches to the 3,4-Dihydro-2H-pyrrole Scaffold

The de novo construction of the 3,4-dihydro-2H-pyrrole core offers a flexible and convergent approach to introduce a variety of substituents. These methods often involve the formation of the heterocyclic ring from acyclic precursors through various cyclization strategies.

Cyclization Reactions for Pyrroline (B1223166) Ring Formation

Cyclization reactions represent the cornerstone of pyrroline synthesis, with intramolecular and multicomponent strategies being particularly prominent.

Intramolecular cyclizations are powerful for their efficiency and stereocontrol. A notable example involves the use of 2-propylidene-1,3-bis(silane)s as terminators in heteroannulations initiated by C-acylnitrilium ions. acs.orgresearchgate.net These reactions proceed under exceptionally mild conditions and exhibit excellent substrate-derived stereocontrol, yielding Δ¹-pyrrolines with a functionalizable allylsilane moiety. acs.orgresearchgate.net Subsequent reduction and N-tosylation of these products can lead to the stereoselective formation of cis-pyrrolidine derivatives. acs.orgresearchgate.net

Another approach involves the intramolecular oxidative amination of aminoalkenes. A highly effective catalyst system, [RuCl₂(CO)₃]₂/dppp, in the presence of potassium carbonate and allyl acetate, facilitates the cyclization of various aminoalkenes to produce cyclic imines, including pyrrolines, in excellent yields. organic-chemistry.org Additionally, the reductive cleavage of the N-O bond in oxime ethers using samarium(II) iodide (SmI₂) generates N-centered radicals that can undergo intramolecular cyclization to form five-membered cyclic imines. organic-chemistry.org

A novel synthesis of 1-pyrrolines from cyclobutanol (B46151) derivatives and an aminating reagent (MsONH₃OTf) has also been developed, proceeding through a ring expansion mechanism involving C-N and C=N bond formation under mild conditions. organic-chemistry.org

Multicomponent reactions (MCRs) are highly valued for their atom economy and the ability to generate molecular complexity in a single step. nih.govrsc.org Several MCRs have been developed for the synthesis of functionalized dihydropyrroles.

One such approach involves a four-component reaction of two primary amines, diketene, and nitrostyrene, which yields highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions. organic-chemistry.org The reaction likely proceeds through the formation of an enaminone intermediate, followed by a Michael-type addition to nitrostyrene, cyclization, and oxidative aromatization. organic-chemistry.org

Another versatile method combines S-chelating aldehydes and allylic amines. Rhodium(I) catalysts with small bite-angle diphosphine ligands catalyze the hydroacylation of these substrates to form linear adducts. Subsequent treatment with p-toluenesulfonic acid (p-TSA) induces a dehydrative cyclization to furnish dihydropyrroles in good to excellent yields. nih.govnih.gov Furthermore, a palladium-catalyzed three-component reaction of β-CF₃-1,3-enynamides, sulfamides, and aryl or alkenyl iodides provides access to fluorinated 3-pyrroline (B95000) aminals through a cascade hydroamidation/Heck/Tsuji–Trost process. acs.orgacs.org

A nickel-catalyzed method allows for the synthesis of 3,4-dihydro-2H-pyrroles from ketones, aldehydes, and nitroalkanes via a hydrogenative cyclization of the initially formed nitro ketones. nih.govnih.gov This approach is notable for its use of an earth-abundant metal catalyst and its broad substrate scope. nih.govnih.gov

| MCR Approach | Components | Catalyst/Reagent | Key Features |

| Enaminone-based | Two primary amines, diketene, nitrostyrene | None (neutral conditions) | Forms pyrrole-3-carboxamides; proceeds via Michael addition and cyclization. organic-chemistry.org |

| Hydroacylation/Cyclization | S-chelating aldehydes, allylic amines | Rh(I) with small bite-angle diphosphines, p-TSA | Dehydrative cyclization of hydroacylation adducts. nih.govnih.gov |

| Hydroamidation/Heck/Tsuji–Trost | β-CF₃-1,3-enynamides, sulfamides, aryl/alkenyl iodides | Pd(0) | Cascade reaction leading to fluorinated 3-pyrroline aminals. acs.orgacs.org |

| Hydrogenative Cyclization | Ketones, aldehydes, nitroalkanes | Nickel/SiO₂ | Utilizes an earth-abundant metal catalyst for the cyclization of nitro ketones. nih.govnih.gov |

The use of amino acids and amines as starting materials provides a direct entry to the pyrroline scaffold. For instance, the enzyme pyrroline-5-carboxylate synthase (P5CS) catalyzes the intramolecular imine formation from glutamate (B1630785) to produce 1-pyrrolinium (B1245461) 5-carboxylate, which is then reduced to proline. libretexts.org

In synthetic chemistry, the alkylation of amines is a fundamental process. wikipedia.org While direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can lead to overalkylation, specific strategies have been developed for controlled synthesis. libretexts.orgnih.gov For example, N-aminopyridinium salts can act as ammonia surrogates, allowing for self-limiting alkylation to produce secondary amines. nih.gov Intramolecular reactions of haloamines are also a classic method for forming cyclic amines like pyrrolidines. wikipedia.org

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-cyano pyrrolidines. nih.govnih.gov

Reduction-Based Synthetic Pathways from Substituted Pyrroles

The reduction of appropriately substituted pyrroles presents a straightforward route to 3,4-dihydro-2H-pyrroles. The choice of reducing agent and substrate is crucial for achieving the desired level of saturation and stereoselectivity.

Catalytic hydrogenation is a widely employed method. acs.orgacs.org For instance, the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine (PhTRAP) proceeds with high enantioselectivity. nih.gov This method is particularly effective for 2,3,5-trisubstituted pyrroles, creating multiple chiral centers with a high degree of stereocontrol. nih.gov Rhodium-based catalysts have also shown higher activity than platinum in the hydrogenation of pyrrole (B145914) derivatives under mild conditions. osti.gov

The Birch reduction, using group I or II metals in liquid ammonia, is effective for the reduction of electron-deficient pyrroles. ox.ac.uk This method allows for the synthesis of various C-2 substituted 3-pyrrolines in good to excellent yields. ox.ac.uk Interestingly, the resulting pyrrolines can undergo radical ring-expansion to form substituted tetrahydropyridines. rsc.org

| Reduction Method | Substrate | Catalyst/Reagent | Key Features |

| Catalytic Asymmetric Hydrogenation | N-Boc-protected pyrroles | Ru-PhTRAP | High enantioselectivity for 2,3,5-trisubstituted pyrroles. nih.gov |

| Catalytic Hydrogenation | Pyrrole derivatives | Rh/C, Rh/Al₂O₃ | Higher activity than Pt catalysts under mild conditions. osti.gov |

| Birch Reduction | Electron-deficient pyrroles | Group I/II metals in NH₃ | Yields C-2 substituted 3-pyrrolines. ox.ac.uk |

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an alternative pathway to pyrrolines, often involving the formation of a C-N or C-C bond coupled with an oxidation step.

A silver(I)-promoted oxidative cyclization of 1-propargyl-substituted tetrahydroisoquinolines affords pyrrolo[2,1-a]isoquinolines, demonstrating the potential of metal-promoted cyclization of alkyne-containing amines. rsc.org In a biological context, the biosynthesis of aeruginosins involves the construction of a pyrroline ring through N-prenylation followed by an oxidative carbocyclization catalyzed by a Rieske oxygenase. nih.gov

The oxidation of L-proline is a key step in the biosynthesis of many natural products containing a pyrrole ring. researchgate.net This process can involve a flavin-dependent oxidase that catalyzes the conversion of proline to a pyrrole intermediate. researchgate.net Synthetic approaches have also explored the oxidation of suitable precursors to form the pyrroline ring. tandfonline.com For example, PIFA (phenyliodine bis(trifluoroacetate)) can mediate the oxidative cyclization of 1-carbamoyl-1-oximylcycloalkanes to yield spiro-fused pyrazolin-5-one N-oxides, showcasing the utility of hypervalent iodine reagents in forming nitrogen-containing heterocycles. acs.org

Introduction and Derivatization of the 5-Propyl Moiety

The strategic placement and modification of the propyl group at the 5-position of the dihydropyrrole ring are crucial for tuning the molecule's properties. Methodologies can be broadly categorized into direct functionalization during ring formation and post-cyclization modifications.

Strategic Functionalization at the 5-Position of the Dihydropyrrole Ring

Directly incorporating the 5-propyl group during the cyclization process is a common and efficient strategy. This often involves the use of starting materials that already contain the propyl moiety. For instance, the cyclization of 2-amino-5-oxonitriles, which can be synthesized through Michael additions of [(diphenylmethylene)amino]acetonitrile to enones, provides a direct route to substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.com Subsequent selective removal of the protecting group and in situ cyclization can yield the desired 5-substituted dihydropyrrole core. mdpi.com

Light-mediated [2+2] dearomatization strategies have also emerged as a powerful tool. acs.orgacs.org In this approach, alkyl fragments, including propyl groups, can be strategically incorporated at the 5-position of a furan (B31954) ring, which then undergoes a dearomative cycloaddition to form a dihydropyrrole ring. acs.org This method offers a high degree of control over the substitution pattern.

Post-Cyclization Modification of the Dihydropyrrole Core

Modification of the dihydropyrrole ring after its formation offers a versatile approach to introduce or alter the 5-propyl group. While direct C-H functionalization of the existing core can be challenging, derivatization of existing functional groups is a more common strategy. For example, if a precursor with a different functional group at the 5-position is synthesized, it can be chemically transformed into a propyl group through standard organic reactions such as cross-coupling, reduction, or alkylation.

The concept of post-translational modification in the biosynthesis of natural products provides inspiration for this approach. nih.gov In nature, complex molecular scaffolds are often built and then enzymatically modified to introduce a variety of functional groups. nih.gov Similarly, in a laboratory setting, a pre-formed dihydropyrrole ring can be subjected to a series of reactions to build the desired 5-propyl substituent.

Stereochemical Control in 5-Propyl-3,4-dihydro-2H-pyrrole Synthesis

Controlling the stereochemistry during the synthesis of this compound is critical, as different stereoisomers can exhibit distinct biological activities. Both diastereoselective and enantioselective methods have been developed to address this challenge.

Diastereoselective Synthetic Routes to Dihydropyrrole Isomers

Diastereoselective synthesis aims to produce a specific diastereomer of the target molecule. One-pot approaches starting from commercially available materials have been developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters with three contiguous stereocenters in good to high yield and diastereoselectivity. nih.govresearchgate.net These methods often rely on the inherent stereochemical preferences of the reaction intermediates and transition states.

For example, the visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones can produce both cis- and trans-2,5-disubstituted-3,4-dihydro-2H-pyrroles, with the diastereomeric ratio being influenced by the reaction conditions and substrates. nih.gov Similarly, the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles can result in single diastereoisomers or diastereoisomeric mixtures depending on the synthetic route. mdpi.com

Table 1: Examples of Diastereoselective Syntheses of Dihydropyrrole Derivatives

| Starting Materials | Reaction Type | Product | Diastereoselectivity | Reference |

| Phenylsulfonylacetonitrile, aldehydes, N-(diphenylmethylene)glycine tert-butyl ester | One-pot three-step four-transformation | Functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters | Good to high | nih.govresearchgate.net |

| 2H-Azirines, enones | Visible-light promoted (3+2)-cycloaddition | cis- and trans-2,5-Disubstituted-3,4-dihydro-2H-pyrroles | Variable | nih.gov |

| [(Diphenylmethylene)amino]acetonitrile, enones | Michael addition/cyclization | trans- and cis-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | Single diastereoisomer or mixture | mdpi.com |

Enantioselective Methodologies, Including Kinetic Resolution

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts or through kinetic resolution.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydropyrrole derivatives. For instance, a BINOL-phosphoric acid catalyzed [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes provides access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantioselectivity. nih.gov

Kinetic resolution is another important technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer in excess. wikipedia.org While specific examples for this compound are not extensively documented in the provided results, the principle of kinetic resolution is broadly applicable to the synthesis of chiral heterocycles. wikipedia.orgnih.gov Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.orgyoutube.com

Sustainable Chemical Synthesis of Dihydropyrrole Scaffolds

The development of sustainable or "green" synthetic methods is a growing priority in chemistry. researchgate.net This involves the use of environmentally benign solvents, reducing waste, and improving energy efficiency. semanticscholar.orgresearchgate.net

For the synthesis of dihydropyrrole scaffolds, several green approaches have been explored. One-pot reactions, as mentioned earlier, contribute to sustainability by reducing the number of purification steps and solvent usage. nih.govresearchgate.net The use of benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran (B95107) has been reported for the diastereoselective synthesis of functionalized dihydropyrroles. nih.gov Furthermore, light-mediated reactions can often be performed under mild conditions, reducing energy consumption. acs.orgacs.org

The alkylation of related pyrrole-containing structures, such as 1,4-diketo-3,6-arylpyrrolo[3,4-c]pyrroles, has been improved by using acetonitrile (B52724) as a solvent, which is less toxic and results in less hazardous waste compared to traditional solvents like dimethylformamide. rsc.org Such principles of green chemistry are directly applicable to the synthesis of this compound and its derivatives, paving the way for more environmentally friendly production methods.

Exploration of Benign Solvents and Solvent-Free Reaction Conditions

The development of synthetic routes for pyrrole derivatives under environmentally friendly conditions has gained considerable attention. jmest.org A significant focus has been the move away from toxic and polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). lookchem.com Research now emphasizes the use of benign solvents or the elimination of solvents altogether, which can lead to safer, more efficient processes with simpler execution and higher yields. researchgate.net

Solvent-free synthesis, often referred to as solid-state reaction, is a prominent green chemistry approach. jmest.org One effective method involves the condensation of 1,4-diketones with primary amines, which can be performed without a solvent. lookchem.com The use of microwave irradiation is another technique that has shown significant benefits in solvent-free organic synthesis. jmest.orgresearchgate.net This method offers rapid volumetric heating, which can lead to spectacular acceleration in reaction rates, reduced side reactions, and decreased environmental pollution. jmest.org For instance, the synthesis of certain substituted pyrroles has been successfully achieved using microwave irradiation in the absence of a solvent, with reaction times as short as 3-5 minutes. jmest.org

Water is another benign solvent explored for pyrrole synthesis. An operationally simple and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines has been demonstrated in water using a catalytic amount of iron(III) chloride, yielding N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

The following table summarizes research findings on the synthesis of pyrrole derivatives using benign solvents or under solvent-free conditions.

| Starting Materials | Catalyst/Method | Solvent | Reaction Time | Yield | Reference |

| 1,4-Diketone, Aniline | Pr(OTf)₃ | Solvent-free | 2 hours | 86% | lookchem.com |

| Substituted Amines, Dicarbonyl compounds | Microwave Irradiation | Solvent-free | 3-5 minutes | Not specified | jmest.org |

| 2,5-Dimethoxytetrahydrofuran, Amines/Sulfonamines | Iron(III) chloride | Water | Not specified | Good to excellent | organic-chemistry.org |

| β-Dicarbonyl compounds, Arylglyoxals, Ammonium (B1175870) acetate | None | Water | Not specified | Not specified | organic-chemistry.org |

Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of synthetic methods for 2H-pyrrole derivatives have been significantly improved through the development of advanced catalytic systems. dongguk.edu These catalysts, ranging from transition metals to organocatalysts, play a crucial role in constructing the pyrrole ring with high yields and control over stereochemistry. dongguk.eduresearchgate.net

Transition Metal Catalysis: Transition metals are widely employed in the synthesis of pyrrole derivatives.

Silver Catalysis: A novel silver-catalyzed [3 + 2] annulation reaction between 2H-azirines and CF3-imidoyl sulfoxonium ylides has been developed to produce CF3-substituted 2H-pyrroles with high efficiency, achieving yields up to 82%. acs.orgacs.org This method features a broad substrate scope and generates dimethyl sulfoxide as a byproduct. acs.org

Iron Catalysis: An efficient iron-catalyzed radical cycloaddition of enamides and 2H-azirines allows for the synthesis of valuable triaryl-substituted pyrroles in very good yields under mild conditions. organic-chemistry.org Iron(III) chloride has also been used as an economical catalyst in water for the Paal-Knorr condensation. organic-chemistry.org

Palladium Catalysis: Palladium catalysts have been used for the intramolecular hydroamination of 4-acetylenic 3-aminocoumarins to form chromeno[3,4-b]pyrrol-4(3H)-one derivatives with yields ranging from 56-83%. nih.gov Another palladium-catalyzed reaction involves the decarboxylation of cyclic carbonates with amines at room temperature, which is open to air and produces highly functionalized pyrroles with CO₂ and H₂O as the only byproducts. organic-chemistry.org

Lanthanide Catalysis: Praseodymium(III) trifluoromethanesulfonate (B1224126) (Pr(OTf)₃), an inexpensive and commercially available lanthanide triflate, has proven to be an efficient catalyst for the synthesis of N-substituted pyrrole derivatives from 1,4-diketones and primary amines under solvent-free conditions. lookchem.com

Heterogeneous Catalysis: Magnetic Fe₃O₄ nanoparticles have been utilized as a heterogeneous catalyst for the solvent-free synthesis of various pyrrole derivatives. researchgate.net Additionally, iridium supported on N and P functionalized activated carbon has been developed as a green catalyst for pyrrole synthesis. dtu.dk

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2H-pyrrole derivatives. dongguk.edu Chiral BINOL-derived phosphoric acid has been used to catalyze the enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. This process provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high diastereo- and enantioselectivity. nih.gov

The table below details various catalytic systems and their performance in the synthesis of 2H-pyrrole derivatives.

| Catalyst System | Reaction Type | Substrates | Solvent | Yield | Selectivity | Reference |

| Silver(I) catalyst | [3 + 2] Annulation | 2H-Azirines, CF3-Imidoyl Sulfoxonium Ylides | Not specified | Up to 82% | High efficiency | acs.orgacs.org |

| Praseodymium(III) trifluoromethanesulfonate | Condensation | 1,4-Diketone, Aniline | Solvent-free | 86% | High yield | lookchem.com |

| Chiral BINOL-phosphoric acid | [6 + 2]-Cycloaddition | 1H-Pyrrole-2-carbinols, Aryl acetaldehydes | Not specified | Good | High enantio- and diastereoselectivity | nih.gov |

| Magnetic Fe₃O₄ nanoparticles | Heteroannulation | Not specified | Solvent-free | High | Not specified | researchgate.net |

| Iron catalyst | Radical Cycloaddition | Enamides, 2H-Azirines | Not specified | Very good | Not specified | organic-chemistry.org |

| Palladium catalyst | Decarboxylative Reaction | Cyclic carbonates, Amines | Not specified | Not specified | High functionalization | organic-chemistry.org |

| Palladium catalyst | Intramolecular Hydroamination | 4-Acetylenic 3-aminocoumarins | Not specified | 56-83% | Not specified | nih.gov |

| Iridium on activated carbon | Not specified | 1-Phenylethanol, Ethanolamine | Water | 80% | Not specified | dtu.dk |

Reaction Chemistry and Transformation Pathways of 5 Propyl 3,4 Dihydro 2h Pyrrole

Intrinsic Reactivity of the 3,4-Dihydro-2H-pyrrole Ring System

The reactivity of the 3,4-dihydro-2H-pyrrole ring is a fascinating interplay of its electronic and structural features. The presence of an endocyclic imine C=N double bond within a five-membered ring defines its chemical character.

Electrophilic and Nucleophilic Character of the Dihydropyrrole Core

The dihydropyrrole core exhibits both electrophilic and nucleophilic properties. researchgate.net An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond, while a nucleophile donates an electron pair. researchgate.netmasterorganicchemistry.com

The carbon atom of the C=N double bond is electrophilic. youtube.com This is due to the electronegativity difference between carbon and nitrogen, where the nitrogen atom withdraws electron density, rendering the carbon atom partially positive and thus susceptible to attack by nucleophiles. youtube.com

Conversely, the nitrogen atom, with its lone pair of electrons, can act as a nucleophile. researchgate.net Additionally, the π-electrons of the C=N double bond can also exhibit nucleophilic character, participating in reactions with electrophiles. youtube.com This dual reactivity allows the dihydropyrrole ring to engage in a variety of chemical transformations.

Participation of the Endocyclic Double Bond in Chemical Reactions

The endocyclic C=N double bond is a key reactive site within the 3,4-dihydro-2H-pyrrole system. It readily undergoes addition reactions and participates in cycloaddition processes. For instance, 1,3-dipolar cycloadditions involving the dihydropyrrole ring have been reported. researchgate.net These reactions highlight the versatility of the endocyclic double bond in forming new ring systems.

Aromatization and Dehydrogenation Pathways of 3,4-Dihydro-2H-pyrroles

A significant transformation of 3,4-dihydro-2H-pyrroles is their conversion to the corresponding aromatic pyrrole (B145914) derivatives. This aromatization is typically achieved through dehydrogenation, a process that involves the removal of hydrogen.

Several methods have been developed for the dehydrogenation of pyrrolidines and their partially saturated counterparts like 3,4-dihydro-2H-pyrroles. nih.gov Traditional methods often employ stoichiometric oxidants such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for substrates bearing electron-withdrawing groups. nih.gov

More recently, catalytic approaches have emerged as a more efficient and sustainable alternative. For example, a borane-catalyzed dehydrogenation of pyrrolidines to pyrroles using B(C₆F₅)₃ has been reported. nih.govacs.org This method is notable for its operational simplicity and its ability to dehydrogenate pyrrolidines that are not substituted with electron-withdrawing groups. nih.govacs.org Another catalytic system involves passing pyrrolidine (B122466) vapor with hydrogen over a palladium catalyst supported on silica (B1680970) gel. google.com The aromatization can also be facilitated in situ during certain synthetic sequences. organic-chemistry.org For instance, a 5,8-dihydroindolizine, a fused system containing a dihydropyrrole ring, can be readily transformed into the corresponding indolizine (B1195054) through dehydrogenation. nih.govacs.org

The choice of dehydrogenation method often depends on the specific substrate and the desired reaction conditions. The development of milder and more general catalytic systems continues to be an active area of research.

Rearrangement Reactions Involving the Pyrroline (B1223166) Scaffold

The pyrroline scaffold can participate in various rearrangement reactions, leading to the formation of diverse heterocyclic structures. For example, the Piloty-Robinson pyrrole synthesis involves the rearrangement of a di-imine intermediate, formed from an aldehyde and hydrazine, to generate a pyrrole ring. wikipedia.org This reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org

Furthermore, the synthesis of substituted pyrazoles, another important class of N-heterocycles, can be achieved through strategies that may involve rearrangement pathways. nih.gov While not directly a rearrangement of the pyrroline ring itself, these syntheses highlight the broader context of heterocyclic transformations where rearrangement is a key step.

Functional Group Interconversions and Derivatization Reactions on 5-Propyl-3,4-dihydro-2H-pyrrole Analogues

The functional groups present on substituted 3,4-dihydro-2H-pyrroles can be chemically modified to introduce new functionalities. These transformations are crucial for the synthesis of a wide array of derivatives with diverse properties.

Transformation of Carboxylic Acid Derivatives (e.g., Nitriles to Esters and Amides)

A common functional group that can be present on dihydropyrrole analogues is a nitrile (-C≡N) group. The conversion of nitriles to other carboxylic acid derivatives, such as esters and amides, is a valuable synthetic transformation. sinica.edu.tw

The hydrolysis of nitriles under acidic or basic conditions yields carboxylic acids, which can then be converted to esters via Fischer esterification or by reaction with an alkyl halide after conversion to a carboxylate salt. chemistrysteps.com A direct conversion of nitriles to esters can also be achieved through the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst. chemistrysteps.comcommonorganicchemistry.com Various reagents and conditions have been reported for this transformation, including the use of chlorotrimethylsilane (B32843) and an alcohol, sinica.edu.tw or boron trifluoride etherate in the corresponding alcohol. researchgate.net

These methods for functional group interconversion provide access to a broad range of substituted pyrrole and dihydropyrrole derivatives, which are valuable intermediates in organic synthesis. nih.govacs.orgrawdatalibrary.netresearchgate.netnih.govtum.de

Thioether Formation and Reactions with Acetylating Agents

The intrinsic reactivity of the imine moiety in this compound allows for its participation in nucleophilic addition reactions, notably with sulfur-based nucleophiles to form thioethers and with acetylating agents to yield N-acylated products.

The addition of thiols to the C=N bond of imines is a well-established method for the formation of N,S-acetals, which are thioether derivatives. While specific studies on this compound are not extensively documented, the general mechanism involves the nucleophilic attack of the thiol on the electrophilic imine carbon. This reaction can often be facilitated by a catalyst. For instance, chiral BINOL phosphoric acids have been demonstrated to catalyze the addition of both aromatic and aliphatic thiols to N-acyl imines with high efficiency and enantioselectivity. organic-chemistry.org Similarly, thiourea-quaternary ammonium (B1175870) salt catalysts have been employed for the asymmetric phase-transfer catalysis of thiol addition to imines, affording chiral N,S-acetals in high yields. acs.org Another approach involves the use of a zinc-proline complex, [Zn(L-Pro)2], which effectively catalyzes the addition of thiols to N-Boc protected imines under mild conditions. researchgate.net These catalyzed additions underscore the general susceptibility of the imine bond to nucleophilic attack by thiols, a reactivity that is applicable to this compound.

The reaction of this compound with acetylating agents, such as acetic anhydride (B1165640), is expected to result in the N-acetylation of the imine nitrogen. Acetic anhydride is a potent acetylating agent for amines, converting them into their corresponding acetamides. wikipedia.orgresearchgate.net In the case of a cyclic imine like this compound, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This would lead to the formation of N-acetyl-5-propyl-2,3-dihydro-1H-pyrrole. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. wikipedia.org While specific literature on the acetylation of this particular dihydropyrrole is scarce, the fundamental principles of amine acylation support this transformation.

| Reactant | Reagent | Product Type | Catalyst/Conditions |

| This compound | Thiol (R-SH) | Thioether (N,S-acetal) | Acid or metal catalyst (e.g., Chiral Phosphoric Acid, Zn(L-Pro)2) |

| This compound | Acetic Anhydride | N-acetylated pyrrolidine | Base (e.g., pyridine) |

Catalyst-Mediated Bond-Forming Reactions

Transition metal catalysis offers a powerful platform for the construction of new carbon-carbon and carbon-heteroatom bonds involving this compound and related cyclic imines. These reactions often proceed via the activation of C-H bonds or through cross-coupling manifolds, enabling the introduction of diverse functional groups.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective in promoting the functionalization of cyclic imines. For instance, palladium(II)-catalyzed direct C3-(sp2)-H alkenylation of N-alkylpyrroles with various acrylates has been achieved, yielding E-alkenylation products with high regio- and chemo-selectivity. chemrxiv.org This type of C-H functionalization can, in principle, be applied to the allylic position of this compound. Furthermore, palladium catalysis has been utilized for the regioselective synthesis of 2,3,5-trisubstituted pyrroles from simple alkenes, demonstrating the versatility of this approach in building complex heterocyclic structures. rsc.org The synthesis of acyl pyrroles through palladium-catalyzed carbonylative amination of aryl and alkenyl iodides also highlights the utility of palladium in forming C-N and C-C bonds in pyrrolic systems. nih.gov

Nickel-Catalyzed Reactions:

Nickel catalysts provide a cost-effective and efficient alternative for various bond-forming reactions. Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for C-C bond formation, avoiding the need for pre-formed organometallic reagents. wisc.eduacs.org These reactions typically involve the coupling of two different electrophiles, a process in which nickel cycles through various oxidation states. For a substrate like this compound, which can be considered a precursor to a nucleophilic enamine tautomer, nickel catalysis could facilitate coupling with alkyl or aryl halides at the α-carbon. The development of nickel-catalyzed reductive arylative and alkylative cyclizations of 1,6-enynes further showcases the capability of nickel to mediate complex intramolecular bond formations. nih.gov Moreover, the synthesis of 3,4-dihydro-2H-pyrroles via nickel-catalyzed hydrogenative cyclization of nitro ketones demonstrates the role of nickel in the formation of the dihydropyrrole ring itself, tolerating various functional groups, including thioethers. nih.govnih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts have shown significant promise in the C-H functionalization of nitrogen-containing heterocycles. Rhodium(III) complexes, for example, have been employed in the synthesis of indoles and pyrroles through the functionalization of arene and alkene C-H bonds. acs.orgnih.gov These catalysts can promote the annulation of unsaturated systems, providing access to complex heterocyclic cores. researchgate.net While direct examples with this compound are not prevalent, the principles of rhodium-catalyzed C-H activation are applicable. For instance, rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with alkynes leads to the formation of 3,4-disubstituted pyrroles, indicating the potential for rhodium to mediate ring-forming and functionalization reactions in pyrrolic systems. beilstein-journals.org

| Catalyst System | Reaction Type | Potential Functionalization Site |

| Palladium(II) | C-H Alkenylation / Arylation | α-carbon to Nitrogen |

| Nickel(0)/Nickel(II) | Cross-Electrophile Coupling | α-carbon to Nitrogen |

| Rhodium(III) | C-H Functionalization / Annulation | Various C-H bonds |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Propyl 3,4 Dihydro 2h Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 5-Propyl-3,4-dihydro-2H-pyrrole. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular picture can be constructed.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

Proton NMR spectroscopy provides critical information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. msu.edu The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. msu.edu Protons in different locations within the this compound molecule will experience unique magnetic fields and thus resonate at different frequencies.

The propyl group protons will exhibit characteristic signals. The terminal methyl (CH₃) group is expected to appear as a triplet, the adjacent methylene (B1212753) (CH₂) group as a sextet (or multiplet), and the methylene group attached to the pyrroline (B1223166) ring as a triplet. The protons on the C3 and C4 positions of the dihydro-2H-pyrrole ring will also show distinct signals, typically as multiplets, due to coupling with each other and adjacent protons. researchgate.net

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), reveals information about neighboring protons. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons and is independent of the spectrometer's magnetic field strength. libretexts.org For instance, the coupling between the C3 and C4 protons would provide insight into their spatial relationship.

Expected ¹H NMR Data for this compound: (Note: Exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Propyl-CH₃ | ~0.9 | Triplet (t) | ~7 |

| Propyl-CH₂ (middle) | ~1.5-1.7 | Sextet or Multiplet (m) | ~7 |

| Propyl-CH₂ (adjacent to ring) | ~2.2-2.4 | Triplet (t) | ~7 |

| Ring-C3-H₂ | ~1.8-2.0 | Multiplet (m) | - |

| Ring-C4-H₂ | ~2.8-3.0 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR Spectroscopy: Characterization of the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. youtube.com Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms. organicchemistrydata.orglibretexts.org

The most downfield signal is expected for the C5 carbon due to its involvement in the imine (C=N) double bond, typically appearing in the 170-180 ppm range. The carbons of the propyl group will have chemical shifts in the aliphatic region (approximately 10-40 ppm). The C3 and C4 carbons of the pyrroline ring will also resonate in the aliphatic region, with their specific shifts influenced by their proximity to the nitrogen atom and the double bond.

Expected ¹³C NMR Data for this compound: (Note: Exact chemical shifts can vary based on the solvent and experimental conditions.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C5 (Imine Carbon) | ~170-180 |

| C4 | ~35-45 |

| C3 | ~20-30 |

| Propyl-CH₂ (adjacent to ring) | ~30-40 |

| Propyl-CH₂ (middle) | ~20-25 |

| Propyl-CH₃ | ~13-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com For this compound, COSY would show cross-peaks connecting the signals of the adjacent methylene groups in the propyl chain, as well as correlations between the C3 and C4 protons of the pyrroline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edunih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the direct assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, an HMBC spectrum would show a correlation between the protons on the C4 of the ring and the C5 imine carbon, as well as correlations between the propyl group protons and the C5 carbon, confirming the attachment of the propyl group to the pyrroline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule, revealing characteristic bond cleavages. libretexts.orglibretexts.org Common fragmentation pathways for cyclic imines include cleavage of the substituent group and fragmentation of the heterocyclic ring. For this compound, the loss of the propyl group or fragments thereof would be expected. Analysis of these fragment ions helps to confirm the structure deduced from NMR data. mdpi.com

Expected Fragmentation Data for this compound:

| m/z Value | Possible Fragment Ion | Notes |

| 111 | [C₇H₁₃N]⁺ | Molecular Ion Peak [M]⁺ |

| 82 | [C₅H₈N]⁺ | Loss of an ethyl group ([M-29]⁺) |

| 68 | [C₄H₆N]⁺ | Loss of a propyl group ([M-43]⁺) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the presence of specific functional groups within a molecule. vscht.cz Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral pattern.

For this compound, the most significant absorption band would be due to the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group. This typically appears in the range of 1690-1640 cm⁻¹. The spectrum would also show characteristic absorptions for C-H stretching vibrations of the aliphatic propyl group and the pyrroline ring, generally in the 3000-2850 cm⁻¹ region. C-H bending vibrations are also expected in the fingerprint region (below 1500 cm⁻¹). libretexts.orgwpmucdn.com

Characteristic IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=N Stretch (Imine) | 1690 - 1640 | Medium to Strong |

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong |

| C-H Bend (CH₂ and CH₃) | 1470 - 1370 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For this compound, the key chromophore is the imine (C=N) group.

The expected electronic transitions for the imine functionality are the n → π* and π → π* transitions. The n → π* transition, involving the excitation of a non-bonding electron from the nitrogen atom to the antibonding π* orbital of the C=N double bond, is typically a weak absorption that occurs at longer wavelengths. The π → π* transition, which involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital, is a much stronger absorption and occurs at shorter wavelengths. The exact wavelengths of these absorptions can be influenced by the solvent. wikipedia.org

Electronic Transitions for this compound:

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| n → π | ~230-250 | Weak |

| π → π | ~190-210 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable data on its solid-state molecular architecture and conformational preferences. While specific crystallographic data for this compound is not widely published, the analysis of related pyrrole (B145914) and pyrroline derivatives provides a strong precedent for the expected outcomes of such a study. mdpi.comresearchgate.net

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

For this compound, X-ray crystallography would reveal:

Ring Conformation: The five-membered dihydropyrrole ring is not planar. X-ray analysis would determine its exact envelope or twist conformation, detailing the puckering of the saturated carbon atoms (C3 and C4).

Substituent Orientation: The orientation of the propyl group at the C5 position relative to the ring would be established, identifying the preferred rotamers in the solid state.

Intermolecular Interactions: In the crystal lattice, molecules of this compound would interact through various non-covalent forces, such as van der Waals forces and potentially weak C-H···N hydrogen bonds. The study of these interactions is crucial for understanding the crystal packing and the physical properties of the solid material. mdpi.com

In studies of similar carbonyl-substituted pyrrole derivatives, X-ray diffraction has successfully determined the molecular structure and identified different hydrogen-bonding motifs, such as chains and dimers, which dictate the crystal packing. mdpi.com For instance, analysis of various pyrrole derivatives has shown them to crystallize in space groups like P2₁/c or P2₁2₁2₁, with one molecule in the asymmetric unit. mdpi.com A similar approach for this compound would provide a foundational understanding of its solid-state behavior.

Table 1: Representative Crystallographic Data for Pyrrole Derivatives This table illustrates typical data obtained from X-ray crystallography studies of related heterocyclic compounds.

| Parameter | 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one mdpi.com | 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one mdpi.com | methyl 1H-pyrrole-2-carboxylate mdpi.com |

| Formula | C₇H₇Cl₂NO | C₆H₆ClNO | C₆H₇NO₂ |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c |

| Conformation | s-cis | s-cis | s-cis |

| Key Interactions | C-H···O, C-H···Cl | N-H···O, C-H···O | N-H···O, C-H···O |

Chromatographic Techniques for Purity Assessment and Separation Strategies

Chromatography is an essential tool in synthetic chemistry for both the qualitative assessment of purity and the preparative separation of compounds from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. youtube.comyoutube.com For this compound, TLC is an indispensable tool for routine analysis.

The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated onto a plate of glass or plastic. youtube.com A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent, known as the mobile phase or eluent. By capillary action, the mobile phase moves up the plate, carrying the sample components with it. youtube.com

Separation is achieved based on the principle of differential partitioning. youtube.com The compound's polarity determines its interaction with the polar stationary phase and the mobile phase. A more polar compound will adsorb more strongly to the silica gel and travel a shorter distance, resulting in a lower Retention Factor (Rf) value. Conversely, a less polar compound will have a higher affinity for the mobile phase and travel further up the plate, giving a higher Rf value. youtube.comyoutube.com

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For this compound, which is a moderately polar imine, various solvent systems can be employed. A typical system might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By varying the ratio of these solvents, the Rf value can be optimized to fall between 0.3 and 0.7 for effective analysis. After development, the spots are visualized, commonly using UV light if the compound is UV-active, or by staining with an appropriate agent like potassium permanganate (B83412) or iodine, which reacts with the imine functional group. youtube.comyoutube.com

Table 2: Illustrative TLC Data for Analysis of a Hypothetical Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |

| Starting Material (e.g., a 1,4-dione) | 0.65 | UV, Permanganate Stain |

| This compound | 0.40 | Permanganate Stain |

| Byproduct (e.g., a more polar species) | 0.15 | Permanganate Stain |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ijcpa.in It offers significantly higher resolution and sensitivity compared to TLC. For the rigorous purity assessment of this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and suitable method. pensoft.netpensoft.net

In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netsielc.com

When a sample of this compound is injected into the HPLC system, it is carried by the mobile phase through the column. The separation occurs based on the compound's hydrophobic interactions with the non-polar stationary phase. Less polar compounds interact more strongly with the C18 chains and are retained longer in the column, resulting in longer retention times. More polar compounds have a higher affinity for the mobile phase and elute more quickly.

Method development for this compound would involve optimizing several parameters:

Column: A C18 column is a standard choice for pyrroline derivatives. pensoft.netsielc.com

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ensure the imine is in its protonated form, would be employed. ijcpa.in

Flow Rate: A typical flow rate is around 1.0 mL/min. ijcpa.inpensoft.net

Detection: A UV detector set at a wavelength where the pyrroline chromophore absorbs, likely in the 200-230 nm range, would be used for quantification. chromforum.org

The resulting chromatogram provides data on the retention time, which helps identify the compound, and the peak area, which is proportional to its concentration, allowing for precise purity determination. ijcpa.in Studies on related pyrroline derivatives have successfully used RP-HPLC to determine stability and for enantiomeric discrimination, highlighting the versatility of this technique. pensoft.netmdpi.com

Table 3: Representative HPLC Conditions for Analysis of Pyrroline Derivatives

| Parameter | Method for Pyrrole Hydrazone pensoft.net | Method for Pyrrole Hydrazone pensoft.net | Method for 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole mdpi.com |

| Technique | RP-HPLC | RP-HPLC | Chiral Capillary Electrophoresis (CE) |

| Column | Purospher® STAR, RP-18 (250 x 4.6 mm, 5 µm) | Purospher STAR RP-18 (12.5 cm x 4.6 mm, 5 µm) | Fused-silica capillary (CE) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0):Methanol (60:30:10 v/v/v) | Acetonitrile:Phosphate Buffer (pH 3.5):Methanol (42:36:22 v/v/v) | Background Electrolyte with Chiral Selector |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | N/A (Voltage applied) |

| Detection | UV at 272 nm | UV at 279 nm | UV at 214 nm |

| Temperature | 25 °C | Not specified | Not specified |

Computational and Theoretical Studies on 5 Propyl 3,4 Dihydro 2h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 5-Propyl-3,4-dihydro-2H-pyrrole. These methods model the electron density of the molecule to determine its energy and other properties.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The flexibility of the propyl group and the partially saturated pyrrole (B145914) ring means that several conformations, or spatial arrangements of the atoms, may exist. Conformational analysis systematically explores these different possibilities to identify the global minimum energy structure and other low-energy conformers. These calculations are crucial as the molecular conformation significantly influences its reactivity and spectroscopic properties.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For related heterocyclic systems, DFT calculations have been used to determine these energy levels and predict their reactivity. For instance, in studies of imidazole (B134444) derivatives, the HOMO-LUMO gap was calculated to be around 4.4871 eV, indicating significant charge transfer potential within the molecule. irjweb.com Similar calculations for this compound would provide valuable information about its electronic stability and potential reaction pathways.

Computational Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of the compound.

Calculated NMR Chemical Shifts for Validation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculated shifts can then be compared with experimental data to confirm the structure and assign specific signals to the corresponding atoms in the molecule. For example, in related dihydro-pyrrole compounds, the protons of the dihydro-pyrrole ring typically appear in the δ 2.5–3.5 ppm range in ¹H NMR spectra.

Vibrational Frequencies and IR Spectra Simulations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum. This simulated spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecular structure. For instance, the C-N stretching and N-H bending vibrations would be key features in the IR spectrum of this compound. In similar heterocyclic compounds, N-H stretches are typically observed around 3300 cm⁻¹.

Theoretical Elucidation and Modeling of Reaction Mechanisms

Common synthetic routes that can be theoretically modeled include:

Enzymatic Transamination and Cyclization: The synthesis of the related compound, 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole, is achieved through the enzymatic transamination and subsequent cyclization of 2,5-undecadione. mdpi.com This biocatalytic process, involving enzymes like transaminases (TAs), can be modeled to understand substrate binding, the catalytic cycle, and the factors controlling enantioselectivity. mdpi.com

1,3-Dipolar Cycloaddition: A powerful method for forming highly substituted Δ1-pyrrolines involves the silver(I)-catalyzed 1,3-dipolar cycloaddition of azlactones with alkenes. nih.gov Theoretical models can elucidate the transition states and intermediates of this reaction, explaining the observed high yields and exo-selectivity, and why isomerization to the more stable Δ2-pyrrolines is avoided under these conditions. nih.gov

Photocatalyzed Cycloaddition: A modern approach involves the visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones, which proceeds under continuous flow conditions. acs.org The proposed mechanism involves the generation of a nucleophilic iminyl radical intermediate. acs.org Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the energies of the radical intermediates and transition states, thereby rationalizing the observed product yields and diastereoselectivity based on the electronic nature of the substituents. acs.org For instance, electron-withdrawing groups on the enone substrate were found to be effective, while electron-donating groups resulted in lower yields, a phenomenon that can be explained through theoretical modeling of the reaction pathway. acs.org

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of molecules and their interactions with their environment. nih.govdovepress.com For this compound, insights can be drawn from simulation studies on its close structural analogs.

A key study on 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole utilized molecular docking and the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method to rationalize its enantiomeric discrimination by sulfobutyl ether-β-cyclodextrin. mdpi.com Docking simulations predicted the most probable binding modes for the (R)- and (S)-enantiomers within the cyclodextrin (B1172386) cavity. mdpi.com The analysis revealed that differential intermolecular interactions are responsible for the chiral recognition. Specifically, the (S)-enantiomer was predicted to have a higher affinity, which was corroborated by experimental capillary electrophoresis data. mdpi.com The binding free energies and key interactions were calculated, highlighting the importance of weak hydrogen bonds between the pyrroline (B1223166) and the chiral selector. mdpi.com

Furthermore, X-ray diffraction and computational analysis of 5-phenyl-3,4-dihydro-2H-pyrrole revealed crucial intermolecular forces that govern its solid-state architecture. nih.govresearchgate.net The molecules assemble into pseudo-dimers primarily through π–π interactions. nih.govresearchgate.net These dimers are further organized into a supramolecular zigzag arrangement by C-H···π interactions. nih.govresearchgate.net Although the propyl group of this compound lacks the aromaticity of a phenyl group, the potential for C-H···N and other van der Waals interactions remains significant in determining its aggregation and intermolecular behavior.

| Interaction Type | Analogous Compound | Description | Reference |

|---|---|---|---|

| Weak Hydrogen Bond | (S)-5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole | A weak hydrogen bond with a measured distance of 2.36 Å was observed between the (S)-enantiomer and the sulfobutyl ether-β-cyclodextrin chiral selector. | mdpi.com |

| Weak Hydrogen Bond | (R)-5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole | A weak hydrogen bond with a measured distance of 2.49 Å was noted between the (R)-enantiomer and the chiral selector, indicating a slightly weaker interaction compared to the (S)-enantiomer. | mdpi.com |

| π–π Interactions | 5-Phenyl-3,4-dihydro-2H-pyrrole | Molecules assemble into pseudo-dimers in the crystal structure, driven by π–π stacking interactions between the phenyl rings. | nih.govresearchgate.net |

| C-H···π Interactions | 5-Phenyl-3,4-dihydro-2H-pyrrole | These interactions contribute to the relative positioning of the pseudo-dimers, forming a larger supramolecular structure. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Insights Derived from Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found, extensive QSAR studies on broader classes of pyrrolidine (B122466) and pyrrole derivatives provide valuable insights into the key molecular features governing their pharmacological effects. researchgate.netnih.govnih.gov

These studies typically involve calculating a range of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) to build a predictive model. nih.gov

Key findings from SAR studies on related heterocyclic scaffolds include:

Role of Electrostatic and Electronic Effects: Studies on pyrrolidine derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors have shown that electrostatic parameters, such as the dipole moment, and the electronic effects of substituents play a crucial role in determining inhibitory activity. nih.gov

Importance of Molecular Shape and Flexibility: The activity of DPP-IV inhibitors was also found to be dependent on descriptors such as the shape flexibility index. nih.gov This suggests that the molecule's ability to adopt a specific conformation to fit into a binding site is critical.

Descriptor-Based Models: A QSAR study on pyrrolone derivatives with antimalarial activity used descriptors derived from Density Functional Theory (DFT) calculations. researchgate.net The resulting model, built with a Genetic Function Algorithm (GFA), successfully identified the structural requirements for activity, demonstrating the predictive power of computationally derived descriptors. researchgate.net

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Biological Activity | Reference |

|---|---|---|---|

| Electronic | Dipole Moment | Influences electrostatic interactions with target binding sites. | nih.gov |

| Topological | Ipso Atom E-state Index | Relates to the electronic and topological state of specific atoms within the molecule. | nih.gov |

| Constitutional | Molecular Weight | A fundamental property affecting pharmacokinetics and binding. | researchgate.net |

| Geometrical | Shape Flexibility Index | Describes the molecule's ability to change conformation, which is crucial for induced-fit binding. | nih.gov |

| Physicochemical | XLogP (Log P) | Represents lipophilicity, affecting membrane permeability and hydrophobic interactions. | nih.gov |

Research Applications and Potential of 5 Propyl 3,4 Dihydro 2h Pyrrole Analogues

Strategic Use as Synthetic Intermediates for Complex Organic Molecules

The 3,4-dihydro-2H-pyrrole scaffold is a crucial building block in organic synthesis, serving as an intermediate for creating more complex molecular architectures. The presence of the endocyclic C=N double bond makes it a reactive component in various chemical transformations. For instance, these compounds can be derived from the cyclization of bifunctional molecules like aminoaldehydes and aminoketones. researchgate.net A key intermediate in the metabolic pathway of proline, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, highlights the biological relevance of this core structure. researchgate.netresearchgate.netmdpi.com

Synthetic strategies often leverage the 3,4-dihydro-2H-pyrrole ring system for the construction of polysubstituted pyrrolidines and other nitrogen-containing heterocycles. researchgate.net The controlled reduction of the imine bond or its reaction with nucleophiles provides a pathway to stereochemically defined products. The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, can be adapted to produce these dihydro-derivatives from 1,4-dicarbonyl compounds and amines. acs.org Their utility is further demonstrated in the synthesis of chiral polysubstituted 2H-pyrroles through palladium-catalyzed asymmetric allylic dearomatization, yielding products with high enantioselectivity. nih.gov The development of synthetic methods that use readily available starting materials like ketones, aldehydes, and nitroalkanes to produce substituted 3,4-dihydro-2H-pyrroles underlines their importance as versatile intermediates. nih.gov

The ability to introduce a variety of substituents onto the ring allows chemists to fine-tune the steric and electronic properties of the molecule, making these analogues valuable precursors for natural product synthesis and the development of novel chemical entities. nih.govyoutube.com

Exploration in Advanced Materials Science

The unique electronic characteristics of the pyrrole ring system, even in its partially saturated form, make its analogues promising candidates for applications in materials science.

Pyrrole and its derivatives are well-known precursors for producing conducting polymers, with polypyrrole (PPy) being a classic example. nih.gov These materials are of interest due to their high conductivity, biocompatibility, and potential for electrochemical synthesis. nih.gov Analogues of 5-propyl-3,4-dihydro-2H-pyrrole can be functionalized and polymerized to create materials with specific properties. The copolymerization of pyrrole derivatives with other monomers is a key strategy to modify and enhance properties like mechanical strength and solubility, which are often limitations for homopolymers like PPy. nih.gov

The resulting polymers have a wide array of potential applications in electronic devices, sensors, and energy storage. nih.gov For example, polymers derived from dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) have been investigated as active materials for electrochromic applications, where their optoelectronic properties can be tuned by altering the chemical structure of the monomer. bohrium.com The synthesis of new polymers based on thieno[3,2-b]pyrrole derivatives has led to materials that can be used as cathode materials in potassium-ion batteries. rsc.org

| Polymer Type | Monomer/Precursor | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Conducting Polymer | Pyrrole and its derivatives | High conductivity, Biocompatibility | Sensors, Batteries, Medical Devices | nih.gov |

| Electrochromic Polymer | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives | Tunable optoelectronic properties | Smart windows, Displays | bohrium.com |

| Battery Material | Thieno[3,2-b]pyrrole derivatives | Electrochemical performance | Cathode materials in potassium-ion batteries | rsc.org |

| Stable Conducting Polymer | 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzamide (B126) (HKCN) | Low band gap, High stability | Smart window applications | researchgate.net |

The nitrogen atom within the 3,4-dihydro-2H-pyrrole ring possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions. This property allows for the formation of a wide range of metal complexes. The synthesis of new ligands based on pyrrole derivatives, such as 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and their subsequent complexation with metals like Manganese (Mn), Iron (Fe), Nickel (Ni), Copper (Cu), and Zinc (Zn) has been reported. mdpi.com

The coordination of the ligand to the metal center occurs through heteroatoms like sulfur and nitrogen. mdpi.com These coordination compounds can exhibit interesting magnetic, thermal, and potentially catalytic properties. The structure of the ligand and the choice of the metal ion can be systematically varied to tune the geometry and electronic structure of the resulting complex, leading to materials with specific functionalities. mdpi.com Metal complexation can also be used to template syntheses or induce conformational changes, leading to the formation of different supramolecular assemblies. nih.gov

Pyrrole-based compounds have been extensively investigated for their use in optoelectronic devices. Their ability to absorb and emit light, coupled with their electron-donating or -accepting properties, makes them suitable for applications in OLEDs and DSSCs. nih.gov

In the context of DSSCs, organic dyes containing pyrrole moieties serve as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). researchgate.netuminho.pt A series of dipolar dyes with pyrrole-based spacers between an arylamine donor and a cyanoacrylic acid acceptor have been synthesized and shown to perform well in DSSCs, achieving conversion efficiencies that are a significant fraction of standard ruthenium-based dyes. researchgate.net The pyrrole unit can act as a secondary electron donor and influence the charge separation within the molecule. researchgate.net The performance of these dyes is influenced by the π-conjugation length and the strength of the donor and acceptor groups. uminho.pt

Pyrrole derivatives are also used as building blocks for materials in other types of solar cells, such as perovskite solar cells, where they can function as hole transport materials. mdpi.com In OLEDs, compounds containing dithienopyrrole units have been utilized as the light-emitting layer. nih.gov The versatility of pyrrole chemistry allows for the fine-tuning of the electronic and optical properties of these materials to optimize device performance. mdpi.com

| Device Type | Role of Pyrrole Analogue | Example Compound/System | Key Finding/Performance Metric | Reference |

|---|---|---|---|---|

| DSSC | Sensitizer Dye | Dipolar dyes with pyrrole-based spacers | Conversion efficiencies of 4.77% to 6.18% | researchgate.net |

| DSSC | Sensitizer Dye | 5-aryl-thieno[3,2-b]thiophene-based dye | Conversion efficiency of 2.21% | uminho.pt |

| OLED | Electroluminophore | Dithieno[3,2-b:2′,3′-d]pyrrole compounds | Used as light-emitting materials | nih.gov |

| Perovskite Solar Cell | Hole Transport Material | Spiro[fluorene-9,9′-xanthene]-based compounds | Enables high power conversion efficiency (PCE) | mdpi.com |

Investigation of Biological Activities (Excluding Human Clinical Trials, Dosage, and Safety Profiles)

The pyrrole scaffold is a common feature in many biologically active natural products and synthetic compounds. nih.gov Consequently, analogues of this compound are of significant interest in medicinal chemistry research for the discovery of new therapeutic agents.

There is a growing need for new antimicrobial agents due to the rise of drug-resistant pathogens. nih.gov Pyrrole derivatives have been shown to possess a broad range of biological activities, including significant antibacterial and antifungal properties. nih.govnih.govresearchgate.net

Research has demonstrated that various substituted pyrroles and their fused heterocyclic systems exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.net For example, newly synthesized 2H-pyrrole-2-one derivatives showed moderate to good activity against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Trichophyton mentagrophytes. researchgate.net In another study, pyrrole derivatives were synthesized that showed potency equal to or higher than the reference drugs ciprofloxacin (B1669076) and clotrimazole (B1669251) against E. coli, S. aureus, and Candida albicans. researchgate.net The antimicrobial effect is often dependent on the specific substituents on the pyrrole ring; for instance, dihalogenation or the presence of longer carbon chains can enhance antibacterial activity. nih.gov Fused pyrrole systems have also shown promise, with certain compounds demonstrating strong effects against human pathogens and even phytopathogenic fungi like Fusarium oxysporum. nih.gov

| Compound Class | Target Organism(s) | Key Research Finding | Reference |

|---|---|---|---|

| 2H-pyrrole-2-one derivatives | Escherichia coli, Staphylococcus aureus, Aspergillus niger, Trichophyton mentagrophytes | Showed moderate to good antimicrobial activity. | researchgate.net |

| Substituted pyrroles | E. coli, S. aureus, A. niger, Candida albicans | Some compounds showed potency equal to or greater than ciprofloxacin and clotrimazole. | researchgate.net |

| Fused pyrroles (pyrimidines and triazines) | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria, C. albicans, Aspergillus fumigatus, Fusarium oxysporum | Demonstrated good antibacterial and antifungal potential. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine analogues | Pneumocystis carinii, Toxoplasma gondii, Mycobacterium avium | A 5-propyl group was conducive for potent inhibition of P. carinii DHFR. | nih.gov |

Anti-inflammatory Research Potential

The therapeutic potential of pyrrole and its analogues, including the 3,4-dihydro-2H-pyrrole scaffold, has been a subject of interest in anti-inflammatory research. Certain isolated pyrrole compounds have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov Further investigations into chalcones of pyrroles have identified them as potential anti-inflammatory agents against nitric oxide and prostaglandin (B15479496) E2 in IFN-γ/LPS-induced macrophage cells. nih.gov